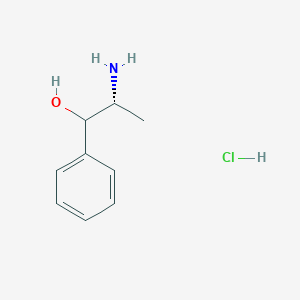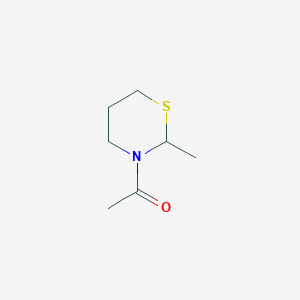
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone, also known as MTE, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. MTE is a heterocyclic compound that contains a thiazine ring and a ketone functional group.
作用机制
The mechanism of action of 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and cell division, and its inhibition can lead to cell death.
生化和生理效应
Studies have shown that 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
One advantage of using 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several potential future directions for research on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. One area of interest is the development of new cancer therapies based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is the development of new materials based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Thiazine-based polymers have unique properties that make them suitable for a variety of applications, and further research is needed to explore their potential uses.
Finally, there is potential for the development of new water quality monitoring tools based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Further studies are needed to optimize its selectivity and sensitivity for the detection of specific heavy metal ions in water.
In conclusion, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is a chemical compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been studied for its potential use in medicinal chemistry, materials science, and environmental science. Further research is needed to fully understand its mechanism of action and to explore its potential uses in these fields.
合成方法
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be synthesized through the reaction of 2-amino-1,3-thiazine with acetic anhydride and methyl iodide. The reaction produces 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone as a white crystalline solid with a melting point of 88-89°C. The synthesis of 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is relatively simple and can be performed using standard laboratory equipment.
科学研究应用
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been investigated for its potential as an antitumor agent. Studies have shown that 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
In materials science, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been studied for its potential use as a building block in the synthesis of new materials. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be used to synthesize thiazine-based polymers, which have unique properties that make them suitable for a variety of applications, such as drug delivery and sensing.
In environmental science, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been investigated for its potential use as a sensor for the detection of heavy metal ions in water. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be modified to selectively bind to specific heavy metal ions, making it a promising candidate for the development of new water quality monitoring tools.
属性
CAS 编号 |
118515-27-8 |
|---|---|
产品名称 |
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone |
分子式 |
C7H13NOS |
分子量 |
159.25 g/mol |
IUPAC 名称 |
1-(2-methyl-1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C7H13NOS/c1-6(9)8-4-3-5-10-7(8)2/h7H,3-5H2,1-2H3 |
InChI 键 |
IPADAWRUMRMPOX-UHFFFAOYSA-N |
SMILES |
CC1N(CCCS1)C(=O)C |
规范 SMILES |
CC1N(CCCS1)C(=O)C |
同义词 |
2H-1,3-Thiazine, 3-acetyltetrahydro-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
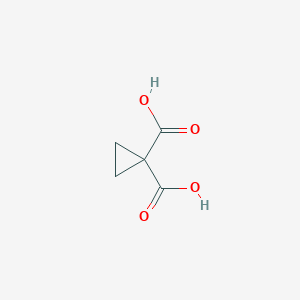
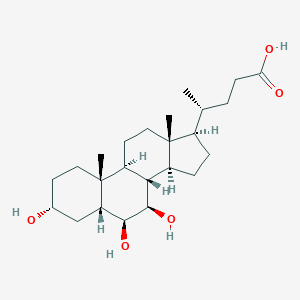
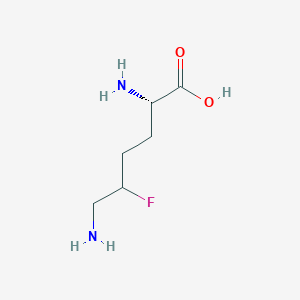
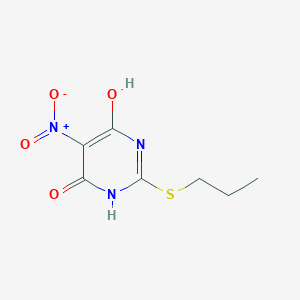

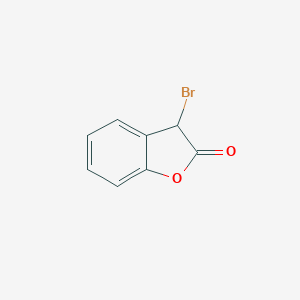
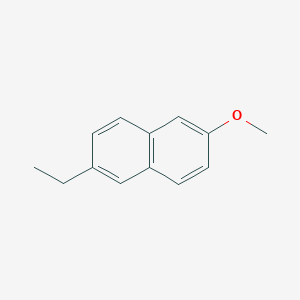
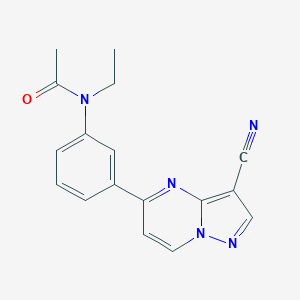
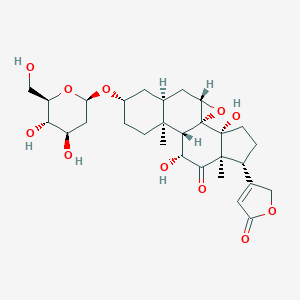
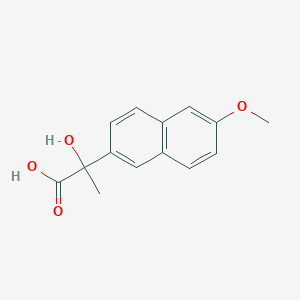
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
